(2-methylfuran-3-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Structure Characterization
Studies have described the synthesis and structural characterization of various related compounds, showcasing the interest in developing novel chemical entities with potential biological or material applications. For instance, the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, has been detailed, highlighting methods for creating substances with herbicidal and insecticidal activities (Wang et al., 2015). Similarly, the preparation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling has been reported, emphasizing the compound's antimicrobial potential (Reddy & Reddy, 2016).
Biological Activities
The pursuit of novel compounds for antimicrobial applications is a significant area of research. A synthesis approach for benzofuran based 1,2,3-triazoles has been explored, demonstrating their high antimicrobial activity, which suggests potential applications in combating infectious diseases (Sunitha et al., 2017).
Catalytic and Material Science Applications
Research into catalysts for biofuel production has led to the development of hydrophobic mesoporous biochar-based catalysts, indicating the role of sulfonic acid-functionalized materials in enhancing catalytic efficiency and selectivity (Li et al., 2019). This domain extends the potential application of similar functionalized compounds in environmental and energy-related catalysis.
Corrosion Inhibition
A novel organic compound, similar in structural complexity to the one inquired, has been studied for its effectiveness in preventing mild steel corrosion in acidic media. This illustrates the compound's potential utility in material preservation and industrial applications (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-methylfuran-3-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-15-17(7-13-24-15)18(21)19-9-11-20(12-10-19)25(22,23)14-8-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATLMOXNMBJAMJ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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